molecular formula C6H13Br B15126823 1-Bromohexane-4,4,5,5,6,6,6-D7

1-Bromohexane-4,4,5,5,6,6,6-D7

Cat. No.: B15126823
M. Wt: 172.11 g/mol
InChI Key: MNDIARAMWBIKFW-NCKGIQLSSA-N
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Description

1-Bromohexane-4,4,5,5,6,6,6-D7 is a deuterated derivative of 1-Bromohexane, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, environmental science, and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromohexane-4,4,5,5,6,6,6-D7 can be synthesized through the bromination of hexane-4,4,5,5,6,6,6-D7. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated hexane as a starting material is crucial for the production of this isotopically labeled compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromohexane-4,4,5,5,6,6,6-D7 undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.

    Elimination Reactions: Can undergo elimination to form alkenes.

    Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Elimination Agents: Strong bases like sodium ethoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

Major Products

    Substitution: Formation of hexane derivatives with various functional groups.

    Elimination: Formation of hexenes.

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexane derivatives with reduced functional groups.

Scientific Research Applications

1-Bromohexane-4,4,5,5,6,6,6-D7 is widely used in scientific research due to its isotopic labeling. Applications include:

    Organic Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Environmental Science: Utilized as a standard for detecting environmental pollutants.

    Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterium-labeled compounds.

    Clinical Diagnostics: Used in imaging and diagnostic techniques, including positron emission tomography (PET) and magnetic resonance imaging (MRI).

Mechanism of Action

The mechanism of action of 1-Bromohexane-4,4,5,5,6,6,6-D7 involves its interaction with various molecular targets depending on the type of reaction. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect.

Comparison with Similar Compounds

Similar Compounds

    1-Bromohexane: The non-deuterated version of the compound.

    1-Bromohexane-1,1-D2: A deuterated derivative with deuterium atoms at different positions.

    1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11: A highly deuterated version with more deuterium atoms.

Uniqueness

1-Bromohexane-4,4,5,5,6,6,6-D7 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The selective placement of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C6H13Br

Molecular Weight

172.11 g/mol

IUPAC Name

6-bromo-1,1,1,2,2,3,3-heptadeuteriohexane

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2

InChI Key

MNDIARAMWBIKFW-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCBr

Canonical SMILES

CCCCCCBr

Origin of Product

United States

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